

Toxicological Profile of Intermedine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *Intermedine N-oxide*

Cat. No.: *B600491*

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Abstract

Intermedine N-oxide, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, presents a complex toxicological profile of significant interest to the fields of toxicology, pharmacology, and drug development. As with other PA N-oxides, it is generally considered a less toxic precursor to its parent alkaloid, intermedine. However, its potential for bioactivation to toxic metabolites necessitates a thorough understanding of its adverse effects. This technical guide provides a comprehensive overview of the known toxicological data for **Intermedine N-oxide**, detailed experimental protocols for its assessment, and visual representations of its metabolic pathway and experimental workflows.

Introduction

Intermedine N-oxide is a derivative of the pyrrolizidine alkaloid intermedine, commonly found in plants of the Boraginaceae family.[1] PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][3] The N-oxide forms are typically more water-soluble and less toxic than their tertiary amine parent compounds. However, they can be reduced back to the parent PA by gut microbiota and hepatic enzymes, subsequently undergoing metabolic activation to reactive pyrrolic esters.[4][5] This conversion is a critical step in the manifestation of their toxicity. While research has been conducted on the toxicological properties of various PAs, specific data on **Intermedine N-oxide** remains limited. This guide aims to consolidate the available information and provide standardized methodologies for its further investigation.

Chemical and Physical Properties

Property	Value	Source
CAS Number	95462-14-9	[1][6][7]
Molecular Formula	C ₁₅ H ₂₅ NO ₆	[1][6][7]
Molecular Weight	315.36 g/mol	[1][6]
IUPAC Name	[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	[8]
Synonyms	Intermedine N-Oxide	[8]

Toxicological Data

Quantitative toxicological data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for **Intermedine N-oxide** are not readily available in the public domain. However, its hazard classification provides a strong indication of its acute toxicity.

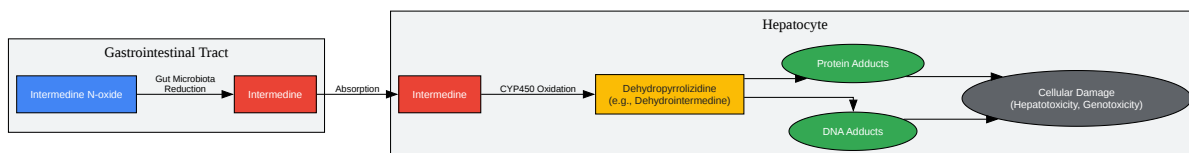
GHS Hazard Classification

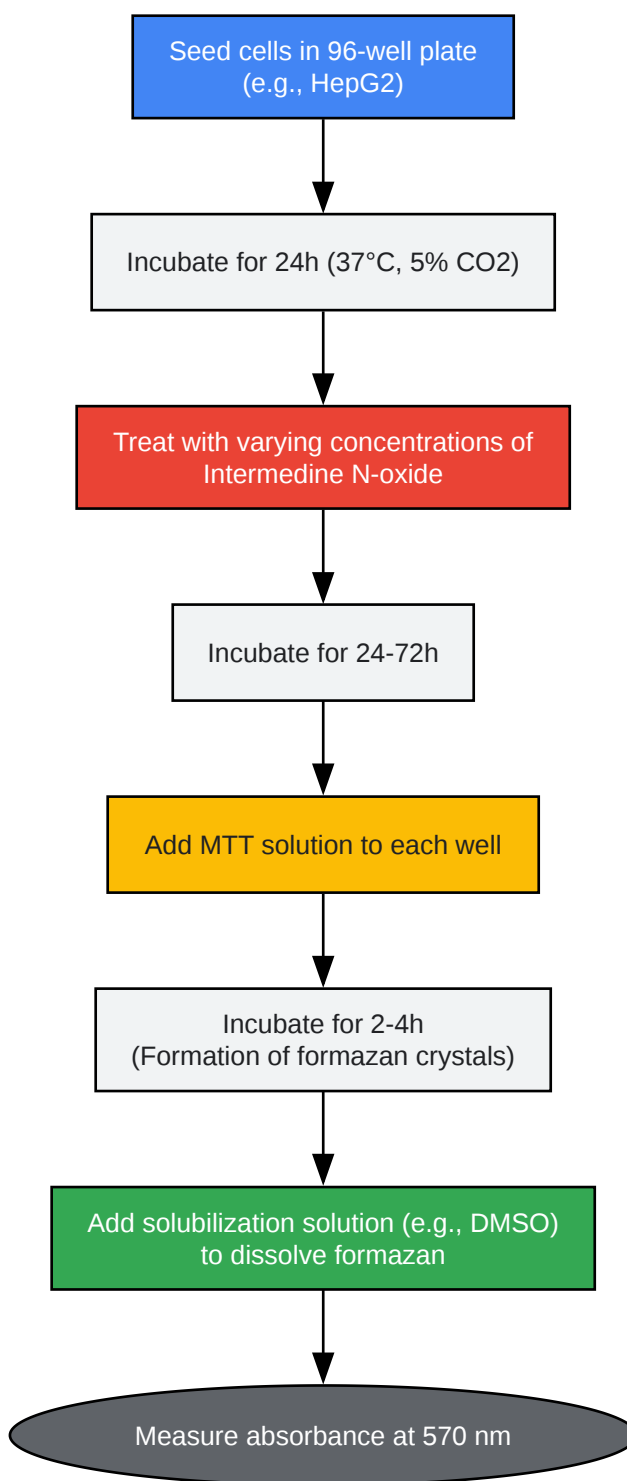
Classification	Hazard Statement	Source
Acute Toxicity, Oral (Category 2)	H300: Fatal if swallowed	[8][9][10]
Acute Toxicity, Dermal (Category 2)	H310: Fatal in contact with skin	[8][9][10]

This classification indicates a high degree of acute toxicity and necessitates stringent safety precautions during handling.

Metabolic Activation and Mechanism of Toxicity

The toxicity of **Intermedine N-oxide** is intrinsically linked to its metabolic conversion to the parent alkaloid, intermedine, and subsequent activation in the liver.





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